molecular formula C22H29FN6O2 B11437184 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11437184
M. Wt: 428.5 g/mol
InChI Key: HSDMLCMKHRREGR-UHFFFAOYSA-N
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Description

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a butyl group, a fluorophenyl piperazine moiety, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the butyl group, the fluorophenyl piperazine moiety, and the dimethyl groups. Common reagents used in these reactions include alkyl halides, piperazine derivatives, and fluorobenzene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different properties.

Scientific Research Applications

7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists exploring new reaction pathways and methodologies.

    Biology: Its potential biological activity can be investigated for various applications, such as enzyme inhibition or receptor binding studies.

    Medicine: The compound may serve as a lead compound for developing new pharmaceuticals, particularly in areas like neurology and oncology.

    Industry: Its chemical properties can be leveraged in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the butyl group, which may affect its biological activity and chemical properties.

    7-butyl-8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Substitution of the fluorine atom with chlorine, potentially altering its reactivity and interactions with molecular targets.

Uniqueness

The presence of the butyl group and the fluorophenyl piperazine moiety in 7-butyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione distinguishes it from similar compounds. These structural features may confer unique biological activities, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H29FN6O2

Molecular Weight

428.5 g/mol

IUPAC Name

7-butyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H29FN6O2/c1-4-5-10-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-11-13-28(14-12-27)17-9-7-6-8-16(17)23/h6-9H,4-5,10-15H2,1-3H3

InChI Key

HSDMLCMKHRREGR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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